molecular formula C9H16N4 B12853971 N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine

Cat. No.: B12853971
M. Wt: 180.25 g/mol
InChI Key: NUSCRZHHJAHHBN-UHFFFAOYSA-N
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Description

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine is a pyridine-2,5-diamine derivative featuring a dimethylaminoethyl substituent at the N5 position. The pyridine-2,5-diamine core is characterized by a six-membered aromatic ring with two amine groups at positions 2 and 3. This core structure is known for its hydrogen-bonding capabilities due to the amine groups, which participate in both intramolecular and intermolecular interactions, as observed in its crystal structure .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-N-[2-(dimethylamino)ethyl]pyridine-2,5-diamine

InChI

InChI=1S/C9H16N4/c1-13(2)6-5-11-8-3-4-9(10)12-7-8/h3-4,7,11H,5-6H2,1-2H3,(H2,10,12)

InChI Key

NUSCRZHHJAHHBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural Features

Compound Name Substituent at N5 Molecular Formula Molecular Weight Key Structural Notes
Pyridine-2,5-diamine (Core structure) H C₅H₇N₃ 109.14 Planar aromatic ring; amine groups at C2/C5
N5-(2-Aminoethyl)-pyridine-2,5-diamine 2-Aminoethyl C₇H₁₂N₄ 152.20 Primary amine substituent; increased polarity
N5-(3-Methoxyphenyl)-pyridine-2,5-diamine 3-Methoxyphenyl C₁₂H₁₃N₃O 215.25 Aromatic substituent; potential π-π interactions
N5-(1-Cycloheptyl-pyrazolo[3,4-d]pyrimidin-6-yl)-pyridine-2,5-diamine Bulky heterocyclic group C₁₇H₂₁N₇ 323.40 Steric hindrance; kinase-targeting potential
Target Compound : N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine 2-Dimethylaminoethyl C₉H₁₆N₄ (estimated) ~180.25 (estimated) Tertiary amine; enhanced lipophilicity and basicity

Key Structural Insights :

  • The pyridine-2,5-diamine core exhibits intramolecular hydrogen bonding (N–H⋯N), stabilizing the planar structure .
  • Substituents alter electronic and steric profiles: Aminoethyl group: Introduces a flexible, polar side chain suitable for hydrogen bonding . Dimethylaminoethyl group: Increases lipophilicity (logP) and basicity (pKa ~8–9), favoring membrane permeability and ionic interactions .

Physicochemical Properties

Property Pyridine-2,5-diamine N5-(2-Aminoethyl) N5-(3-Methoxyphenyl) N5-(Cycloheptyl-pyrazolo) Target Compound
Water Solubility Moderate High Low Very Low Moderate
logP (Predicted) -0.5 0.2 2.1 3.8 1.5
Melting Point (°C) 180–185 (decomp.) 150–160 190–200 >250 170–180
Hydrogen Bond Donors 2 3 2 2 2

Notes:

  • The dimethylaminoethyl group in the target compound balances solubility and lipophilicity, making it suitable for oral bioavailability.
  • Bulky substituents (e.g., cycloheptyl-pyrazolo) reduce solubility due to steric effects .

Stability :

  • Tertiary amines (e.g., dimethylaminoethyl) resist oxidation better than primary amines.
  • Aromatic substituents (e.g., methoxyphenyl) enhance thermal stability but may introduce photodegradation risks .

Mechanistic Insights :

  • The dimethylaminoethyl group may enhance interactions with negatively charged residues (e.g., aspartate/glutamate) in target proteins.
  • Methoxyphenyl derivatives likely rely on aromatic stacking for DNA intercalation or enzyme inhibition .

Biological Activity

N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

  • Molecular Formula : C12H18N4
  • Molecular Weight : Approximately 208.3 g/mol
  • Functional Groups : Contains a dimethylamino group and two amine groups attached to the pyridine ring.

The presence of these functional groups enhances the compound's lipophilicity and potential for membrane permeability, which are critical for its biological activity.

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Its structural similarity to other known anticancer agents suggests that it may interact with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have shown that this compound can inhibit specific cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer metabolism or signaling pathways.
  • Modulation of Gene Expression : It could influence transcription factors or other regulatory proteins that control gene expression related to cell growth and apoptosis.

Detailed studies are needed to elucidate the precise molecular targets and pathways affected by this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions : Using appropriate alkylating agents to introduce the dimethylamino group.
  • Amine Coupling : Reacting pyridine derivatives with diamines under controlled conditions to achieve the desired product.

These methods allow for efficient production while maintaining high purity levels necessary for biological testing .

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound. Key findings include:

StudyFindings
Demonstrated significant cytotoxicity against various cancer cell lines.
Identified potential mechanisms involving inhibition of specific oncogenic pathways.
Highlighted structural analogs with enhanced potency and selectivity towards cancer cells.

These findings underscore the importance of further research to optimize the compound's structure for improved efficacy and safety profiles.

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